molecular formula C13H26O7 B1336179 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol CAS No. 70069-04-4

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol

Cat. No. B1336179
CAS RN: 70069-04-4
M. Wt: 294.34 g/mol
InChI Key: HFRGASADQCZXHH-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, also known as 2-Hydroxymethyl-18-crown-6, is a derivative of 18-Crown-6 ether . It has the empirical formula C13H26O7 . The parent compound, 18-Crown-6, is an organic compound with the formula [C2H4O]6 and the IUPAC name of 1,4,7,10,13,16-hexaoxacyclooctadecane .


Synthesis Analysis

The synthesis of the crown ethers, including 18-Crown-6, led to the awarding of the Nobel Prize in Chemistry to Charles J. Pedersen . This compound is prepared by a modified Williamson ether synthesis in the presence of a templating cation . The reaction is as follows: (CH2OCH2CH2Cl)2 + (CH2OCH2CH2OH)2 + 2 KOH → (CH2CH2O)6 + 2 KCl + 2 H2O . It can also be prepared by the oligomerization of ethylene oxide .


Molecular Structure Analysis

The molecular structure of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol is available as a 2D Mol file or as a computed 3D SD file . Crystallographic analysis reveals a relatively flat molecule but one where the oxygen centers are not oriented in the idealized 6-fold symmetric geometry usually shown .


Chemical Reactions Analysis

Like other crown ethers, 18-crown-6 functions as a ligand for some metal cations with a particular affinity for potassium cations (binding constant in methanol: 10^6 M^-1) . The molecule undergoes significant conformational change upon complexation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol include a boiling point of 150 °C/0.5 mmHg (lit.) and a density of 1.174 g/mL at 25 °C (lit.) . The parent compound, 18-Crown-6, has a molar mass of 264.315 g/mol, a density of 1.237 g/cm^3, a melting point of 37 to 40 °C, and a boiling point of 116 °C (0.2 Torr) .

Scientific Research Applications

Complexation Kinetics in Methanol

A study by Yun, Kim, Yang, & Choi (1989) investigated the kinetics of complexation of alkali earth metal ions with 1,4,7,10,13,16-hexaoxacyclooctadecane in methanol. The study applied the Eigen Winkler mechanism to interpret kinetic data, suggesting that the rate-determining step in methanol is the rearrangement of the ligand in the outer sphere ion-dipole pair.

Enthalpies of Solvation

Barannikov, Guseynov, & Vyugin (2004) determined the enthalpies of solution of 1,4,7,10,13,16-hexaoxacyclooctadecane in various solvents, including methanol and water. Their research highlights specific interactions of this compound with water and acetonitrile, providing insights into the compound's solvation properties (Barannikov et al., 2004).

Applications in Gas Chromatography

Qi Su-hua & A. Ping (2006) explored the use of 1,4,7,10,13,16-hexaoxacyclooctadecane as a gas chromatographic stationary phase. Their research indicates its promising properties for chromatographic separation, including appropriate polarities and heat durability (Qi Su-hua & A. Ping, 2006).

Complexation with Metal Ions

Studies have extensively examined the complexation of 1,4,7,10,13,16-hexaoxacyclooctadecane with various metal ions. Research by Dhillon et al. (1997) and Mozaffari et al. (2008) highlights the formation of complexes with metal ions in various solvents, providing valuable data on the stability and nature of these complexes.

Supramolecular Chemistry

In the field of supramolecular chemistry, studies like that by Pickardt & Wischlinsky (1996) have delved into the crystal structure of complexes involving 1,4,7,10,13,16-hexaoxacyclooctadecane, contributing to a deeper understanding of molecular interactions and network formations in crystal engineering.

Electrooxidation Studies

The role of 1,4,7,10,13,16-hexaoxacyclooctadecane in the electrooxidation of ethanol and methanol has been studied by Liu et al. (2016). This research contributes to understanding the catalytic processes in electrochemical reactions, particularly in alcohol oxidation.

properties

IUPAC Name

1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRGASADQCZXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC(COCCOCCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990306
Record name (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol
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Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol

CAS RN

70069-04-4
Record name Hydroxymethyl-18-crown-6
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Record name 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol
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Record name 1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol
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